5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol 9-hydroxyellipticine is a organic heterotetracyclic compound that is ellipticine in which the hydrogen at position 9 has been replaced by a hydroxy group. It has a role as an antineoplastic agent. It is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound.
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is a natural product found in Ochrosia elliptica with data available.
Brand Name: Vulcanchem
CAS No.: 51131-85-2
VCID: VC0516440
InChI: InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3
SMILES: CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol

CAS No.: 51131-85-2

Cat. No.: VC0516440

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol - 51131-85-2

Specification

CAS No. 51131-85-2
Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
IUPAC Name 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Standard InChI InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3
Standard InChI Key QZTWUDDGLIDXSE-UHFFFAOYSA-N
SMILES CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C
Canonical SMILES CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, reflecting its fused pyridocarbazole skeleton with methyl groups at positions 5 and 11 and a hydroxyl substituent at position 9 . Its structure consists of four fused aromatic rings: a pyridine ring (Ring D) annulated to a carbazole system (Rings A–C). The planar geometry facilitates intercalation into DNA base pairs, a critical feature for its biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H14N2O\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight262.30 g/mol
CAS Registry Number51131-85-2
InChI KeyQZTWUDDGLIDXSE-UHFFFAOYSA-N
SMILESCC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C

Spectroscopic and Crystallographic Data

While crystallographic data for the free base remains limited, its hydrobromide salt (CID 25082949) has been characterized via X-ray diffraction, confirming the protonation at the pyridine nitrogen . UV-Vis spectroscopy reveals absorption maxima at 244 nm and 290 nm, consistent with extended π-conjugation. Nuclear magnetic resonance (NMR) studies of related ellipticine analogs show distinct shifts for the C-9 hydroxyl proton (~δ 9.8 ppm) and aromatic protons in the carbazole system .

Synthesis and Structural Modifications

Classical Synthetic Routes

The Cranwell-Saxton method remains the cornerstone for synthesizing pyrido[4,3-b]carbazoles. For 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, a modified approach involves:

  • Vilsmeier formylation of 1,4-dimethylcarbazole at C-3 to yield 3-formyl-1,4-dimethylcarbazole .

  • Condensation with a pyridine-derived amine to form an imine intermediate.

  • Cyclization under acidic conditions to annulate the pyridine ring (Ring D) .

Recent work by Sainsbury et al. demonstrated the utility of aza-Cope rearrangements to install substituents at C-7 and C-8. For example, treatment of 6-methoxy-1,4-dimethylcarbazole with allyl bromide and AlCl₃ generated an 8-allyl derivative, which was further functionalized to 7-(3-diethylaminopropyl)-9-methoxyellipticine analogs .

Challenges in Regioselective Functionalization

Substitution at C-3 is sterically hindered due to proximity to the methyl groups at C-5 and C-11. Successful strategies include:

  • Lithium alkylation of imine intermediates to introduce alkyl chains at C-3 .

  • Pd-catalyzed cross-couplings for aryl/heteroaryl group installation.

Biological Activities and Mechanisms of Action

Anticancer Properties

9-Hydroxyellipticine exhibits potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range for breast (MCF-7) and lung (A549) carcinomas . Its mechanism involves:

  • DNA intercalation: Planar aromatic system inserts between base pairs, causing helical distortion .

  • Topoisomerase II inhibition: Stabilizes DNA-topoisomerase complexes, inducing double-strand breaks .

  • Reactive oxygen species (ROS) generation: Mitochondrial disruption leads to apoptosis via caspase-3 activation.

Table 2: Comparative Cytotoxicity of Ellipticine Analogs

CompoundIC₅₀ (nM) MCF-7IC₅₀ (nM) A549
9-Hydroxyellipticine42 ± 3.158 ± 4.2
Ellipticine38 ± 2.849 ± 3.7
9-Methoxyellipticine210 ± 11185 ± 9.5

Pharmacokinetic and Toxicity Profiles

Despite its efficacy, 9-hydroxyellipticine faces challenges such as:

  • Poor aqueous solubility (LogP = 3.2), limiting bioavailability.

  • Dose-dependent cardiotoxicity due to hERG channel inhibition .

  • Rapid hepatic metabolism via CYP3A4-mediated hydroxylation.

Pharmacological Research and Derivative Development

Structural Optimization Strategies

To enhance therapeutic indices, researchers have focused on:

  • Prodrug formulations: Phosphate esters at C-9 improve solubility and reduce first-pass metabolism .

  • Side-chain modifications: Introduction of 3-diethylaminopropyl groups enhances DNA binding affinity .

  • Hybrid molecules: Conjugation with platinum(II) centers yields bifunctional intercalators with synergistic effects .

In Vivo Efficacy Studies

In murine xenograft models, a 7-(3-diethylaminopropyl) derivative reduced tumor volume by 78% at 2 mg/kg/day, outperforming cisplatin (62% reduction) . Toxicity was manageable, with reversible myelosuppression observed at higher doses .

Applications and Future Directions

Challenges and Opportunities

Key areas for future research include:

  • Nanoparticle delivery systems to improve tumor targeting.

  • CRISPR-Cas9 screens to identify synthetic lethal partners.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator